4-Fluoro-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and exert a variety of local and heterotopic biological effects. They maintain intestinal homeostasis and impact liver metabolism and the immune response.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid, possess various biological activities . They are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been shown to have a broad impact on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, have shown potential in modulating biological pathways and are studied for their effects on cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Fluoroindole-2-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
6-Fluoro-5-methyl-1H-indole-2-carboxylic acid: Another closely related compound with slight structural differences that can result in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-fluoro-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXWTJXKFUUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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